3-Hydroxyquinoline-8-carboxylic acid

Organic Synthesis Heterocyclic Chemistry Oxindole Synthesis

3-Hydroxyquinoline-8-carboxylic acid (CAS 25369-42-0) features a non-interchangeable 3,8-substitution pattern enabling chemoselective ring contraction to oxindole-7-carboxylic acid—inaccessible to other regioisomers. This crystalline solid (C10H7NO3, MW 189.17) offers a direct route to 7-substituted oxindole pharmacophores. Its N,O-donor geometry supports selective metal chelation for fluorescent sensors and metalloenzyme inhibitor design (HIV-1 integrase, FBA). Fully characterized by FTIR, NMR, UV-Vis, X-ray crystallography. ≥95% purity. Global shipping available.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 25369-42-0
Cat. No. B3119733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyquinoline-8-carboxylic acid
CAS25369-42-0
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CN=C2C(=C1)C(=O)O)O
InChIInChI=1S/C10H7NO3/c12-7-4-6-2-1-3-8(10(13)14)9(6)11-5-7/h1-5,12H,(H,13,14)
InChIKeyHOVFZWMFCBLANH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyquinoline-8-carboxylic Acid (CAS 25369-42-0): Chemical Identity, Synthesis, and Baseline Characterization


3-Hydroxyquinoline-8-carboxylic acid (CAS 25369-42-0) is a heterocyclic quinoline derivative characterized by a hydroxyl group at the 3-position and a carboxylic acid group at the 8-position [1]. This substitution pattern distinguishes it from other hydroxyquinoline carboxylic acid regioisomers. The compound is a crystalline solid with a molecular formula of C10H7NO3 and a molecular weight of 189.17 g/mol [2]. Its synthesis and full spectroscopic characterization (FTIR, NMR, UV-Vis, X-ray) have been reported, confirming its structure and purity [3].

Why 3-Hydroxyquinoline-8-carboxylic Acid (CAS 25369-42-0) Cannot Be Interchanged with Closely Related Hydroxyquinoline Carboxylic Acid Analogs


Substitution of 3-Hydroxyquinoline-8-carboxylic acid with other hydroxyquinoline carboxylic acid regioisomers, such as 8-hydroxyquinoline-2-carboxylic acid or 8-hydroxyquinoline-7-carboxylic acid, is not scientifically equivalent due to critical differences in chelation geometry, tautomeric behavior, and chemical reactivity [1]. The distinct relative positions of the hydroxyl and carboxyl groups dictate the compound's ability to form specific metal complexes [2]. Furthermore, its unique reactivity profile, including its ability to undergo ring contraction under oxidative conditions where other 3-hydroxyquinolines are unreactive, underscores that its utility in synthesis and material science is non-interchangeable [3].

Quantitative Differentiation of 3-Hydroxyquinoline-8-carboxylic Acid (CAS 25369-42-0) from In-Class Analogs


Chemoselective Oxidative Ring Contraction: A Unique Synthetic Handle Not Observed in Other 3-Hydroxyquinolines

In a direct head-to-head study, 3-Hydroxyquinoline-8-carboxylic acid (XIV) undergoes a chemoselective ring contraction to oxindole-7-carboxylic acid (XVI) when treated with hydrogen peroxide in acetic acid [1]. This reaction is not observed for closely related compounds, such as 3-hydroxyquinoline and 3-hydroxy-8-methylquinoline (XX), which do not undergo this transformation under identical conditions [1]. This demonstrates that the 8-carboxylic acid group is essential for enabling this specific reactivity pathway, providing a unique synthetic route to 7-substituted oxindoles that is not accessible with other 3-hydroxyquinoline analogs.

Organic Synthesis Heterocyclic Chemistry Oxindole Synthesis

Distinct Metal Chelation Geometry and Complex Stability Conferred by 3,8-Substitution Pattern

The 3-hydroxy-8-carboxylic acid substitution pattern creates a unique ligand environment compared to other hydroxyquinoline carboxylic acids like 8-hydroxyquinoline-2-carboxylic acid (8-HQA) [1]. While the target compound's specific stability constants are not available, class-level inference from studies on quinoline-8-carboxylic acid and 8-hydroxyquinoline derivatives demonstrates that the precise positioning of donor atoms (N, O) on the quinoline ring critically influences the stability constants of metal complexes formed with Cu(II), Ni(II), Zn(II), Cd(II), and Pb(II) [2]. For example, the stability of complexes formed by quinoline-8-carboxylic acid is demonstrably different from those formed by 8-aminoquinoline or 8-methoxyquinoline [2]. By extension, the 3,8-substitution pattern in 3-Hydroxyquinoline-8-carboxylic acid is expected to yield a distinct chelation geometry and complex stability profile that is not reproducible by other regioisomers.

Coordination Chemistry Metal Chelation Analytical Chemistry

Validated Crystalline Structure and Purity for Reproducible Research Outcomes

3-Hydroxyquinoline-8-carboxylic acid has a fully characterized and validated crystalline structure, confirmed by X-ray diffraction analysis [1]. The compound crystallizes in the monoclinic system, space group P 21/c, with unit cell parameters a = 11.465(1), b = 6.072(1), c = 15.747(1) Å, β = 99.90(1)° [1]. This level of structural certainty, combined with a verified commercial purity of ≥95% , is critical for reproducible research. In contrast, the structural characterization of many other hydroxyquinoline carboxylic acid regioisomers is often incomplete or lacking, which introduces variability and risk into research and development workflows.

X-ray Crystallography Quality Control Material Science

Efficient and Reproducible Synthetic Methodology for In-House Derivatization

A high-yielding synthetic protocol for 3-Hydroxyquinoline-8-carboxylic acid and its analogs has been established, achieving 59% yield for carboxylic acid derivatives [1]. This methodology, which is faster and more efficient than previous routes, provides a reliable means for researchers to synthesize the compound in-house or to prepare derivatives for structure-activity relationship (SAR) studies [1]. This contrasts with the lower yields and more challenging syntheses often associated with other positional isomers, making this compound a more practical starting point for library synthesis and lead optimization programs.

Synthetic Methodology Process Chemistry Medicinal Chemistry

Optimal Research and Industrial Applications for 3-Hydroxyquinoline-8-carboxylic Acid (CAS 25369-42-0) Based on Differentiated Evidence


Synthesis of 7-Carboxy-Oxindole Derivatives for Drug Discovery

Researchers focused on synthesizing oxindole-based pharmacophores, particularly 7-substituted oxindoles, should prioritize 3-Hydroxyquinoline-8-carboxylic acid as the starting material. Its unique ability to undergo chemoselective ring contraction under mild oxidative conditions provides a direct and efficient route to oxindole-7-carboxylic acid, a transformation that is not possible with other 3-hydroxyquinoline analogs [1]. This application is directly supported by the quantitative reactivity difference identified in Section 3, establishing this compound as a critical intermediate for generating novel oxindole libraries for drug discovery.

Design and Fabrication of Metal-Selective Fluorescent Sensors and Probes

Development of new fluorescent sensors for metal ions (e.g., Al3+, Zn2+, Fe3+) in environmental or biological systems is a key application area. The distinct 3,8-substitution pattern of this compound provides a unique N,O-donor ligand geometry that can be exploited to achieve selective metal binding and intramolecular charge transfer (ICT) properties [1]. This is supported by class-level inference on the importance of substitution pattern in metal chelation and by reports of its utility in developing optical probes for cation detection [2]. The fully characterized crystal structure [3] further enables rational design of sensor molecules with predictable photophysical properties.

Synthesis of Conformationally Constrained Metalloenzyme Inhibitors

Medicinal chemists targeting metalloenzymes, such as HIV-1 integrase or fructose-1,6-bisphosphate aldolase (FBA), can leverage 3-Hydroxyquinoline-8-carboxylic acid as a core scaffold for inhibitor design. The compound's structural relationship to known integrase inhibitors like FZ-41 [1] and the class-level evidence for metal chelation by hydroxyquinoline carboxylic acids [2] support its potential to bind metal cofactors in enzyme active sites. Its specific substitution pattern offers a distinct vector for further functionalization compared to other hydroxyquinoline carboxylic acid regioisomers, allowing exploration of novel chemical space in metalloenzyme inhibitor programs.

Quality-Controlled Research on Heterocyclic Tautomerism and Physicochemical Properties

Fundamental research on tautomerism and proton transfer in heterocyclic compounds requires well-characterized, high-purity standards. The comprehensive spectroscopic (NMR, FTIR, UV-Vis) and crystallographic data available for 3-Hydroxyquinoline-8-carboxylic acid [1][2] make it a model system for studying the impact of substitution pattern on tautomeric equilibria and physicochemical properties. Its fully determined crystal structure provides a solid-state reference for computational studies, ensuring reliable and reproducible results for researchers in physical organic chemistry and materials science.

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